molecular formula C9H9NO5 B8815308 4-Methoxy-3-nitrophenyl acetate CAS No. 39653-87-7

4-Methoxy-3-nitrophenyl acetate

Cat. No. B8815308
CAS RN: 39653-87-7
M. Wt: 211.17 g/mol
InChI Key: XUZGGGXQVSZPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04762925

Procedure details

The 2-nitro-4-acetyloxyanisole (160 g, 0.757 mole) in 47% aqueous hydrobromic acid (1,200 ml) was refluxed for 1 hour. The resulting solution was evaporated under vacuum to 200 ml. The 2-nitrohydroquinone (115 g, 78%) separated on cooling as orange prisms.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([O:10]C(=O)C)[CH:7]=[CH:6][C:5]=1[O:14]C)([O-:3])=[O:2]>Br>[N+:1]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:14])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC(C)=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated under vacuum to 200 ml
CUSTOM
Type
CUSTOM
Details
The 2-nitrohydroquinone (115 g, 78%) separated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling as orange prisms

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.